(1-(tert-Butyldimethylsilyl)-1H-indazol-6-yl)boronic acid
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Overview
Description
(1-(tert-Butyldimethylsilyl)-1H-indazol-6-yl)boronic acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to an indazole ring, which is further modified with a tert-butyldimethylsilyl group. The combination of these functional groups imparts distinct chemical properties, making it valuable for various applications in synthetic chemistry and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butyldimethylsilyl)-1H-indazol-6-yl)boronic acid typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via borylation reactions, often using reagents such as bis(pinacolato)diboron or boronic acid derivatives.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using flow microreactor systems for efficient and sustainable synthesis, and ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: (1-(tert-Butyldimethylsilyl)-1H-indazol-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) are used in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
(1-(tert-Butyldimethylsilyl)-1H-indazol-6-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (1-(tert-Butyldimethylsilyl)-1H-indazol-6-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This property is exploited in the design of enzyme inhibitors and sensors . The tert-butyldimethylsilyl group provides steric protection, enhancing the compound’s stability and reactivity in specific reactions .
Comparison with Similar Compounds
(1-(tert-Butyldimethylsilyl)-1H-indol-5-yl)boronic acid: Similar structure but with an indole ring instead of an indazole ring.
(1-(tert-Butyldimethylsilyl)-5-methyl-1H-indole-3-boronic acid pinacol ester: Another related compound with a pinacol ester group.
Uniqueness: (1-(tert-Butyldimethylsilyl)-1H-indazol-6-yl)boronic acid is unique due to the presence of the indazole ring, which imparts distinct electronic and steric properties compared to indole derivatives. This uniqueness makes it valuable for specific applications in synthetic chemistry and drug development .
Properties
Molecular Formula |
C13H21BN2O2Si |
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Molecular Weight |
276.22 g/mol |
IUPAC Name |
[1-[tert-butyl(dimethyl)silyl]indazol-6-yl]boronic acid |
InChI |
InChI=1S/C13H21BN2O2Si/c1-13(2,3)19(4,5)16-12-8-11(14(17)18)7-6-10(12)9-15-16/h6-9,17-18H,1-5H3 |
InChI Key |
OTVZDYWWLZSNGI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=NN2[Si](C)(C)C(C)(C)C)(O)O |
Origin of Product |
United States |
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